molecular formula C14H24O6 B610242 Propargyl-PEG4-(CH2)3-methyl ester CAS No. 1872433-63-0

Propargyl-PEG4-(CH2)3-methyl ester

Cat. No.: B610242
CAS No.: 1872433-63-0
M. Wt: 288.34
InChI Key: BUMKSEWUFKMRQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG4-(CH2)3-methyl ester is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by esterification to introduce the methyl ester group. The propargyl group is typically introduced via nucleophilic substitution reactions, while the esterification is achieved using standard esterification techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques such as chromatography .

Properties

IUPAC Name

methyl 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-3-6-17-8-10-19-12-13-20-11-9-18-7-4-5-14(15)16-2/h1H,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMKSEWUFKMRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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